![molecular formula C27H27N3O2S B2504481 N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide CAS No. 851412-94-7](/img/structure/B2504481.png)
N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide involves complex organic reactions that are not directly detailed in the provided papers. However, insights can be drawn from the synthesis of related compounds. For instance, the synthesis of sulfonamide Schiff base ligands as described in paper involves the reaction of N-tosyl-ethylenediamine with salicylaldehyde to form N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide (H2L). This process could be analogous to the steps required to synthesize the benzylamino component of the target molecule. Similarly, the preparation of N-sulfinylbenzamide as mentioned in paper involves the reaction of benzamide with thionyl chloride in the presence of pyridine, which could be a potential step in introducing the sulfinyl group into the target molecule.
Molecular Structure Analysis
The molecular structure of the target compound would likely exhibit characteristics such as hydrogen bonding, pi-pi stacking, and other supramolecular interactions, as observed in the complexes constructed from H2L . These interactions are crucial in determining the three-dimensional conformation and stability of the molecule. The presence of the indole and benzamide moieties suggests potential for aromatic interactions, which could influence the overall molecular geometry and reactivity.
Chemical Reactions Analysis
The chemical reactivity of the target compound can be inferred from the behavior of similar functional groups in the compounds studied within the provided papers. For example, the reaction of N-sulfinylbenzamide with styrene oxide leads to a variety of products, suggesting that the sulfinyl group in the target compound may also engage in reactions with epoxides or similar electrophilic species . Additionally, the presence of the benzylamino group could imply nucleophilic reactivity, as seen in the formation of hydrogen or methyl-substituted benzimidazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its functional groups and molecular structure. The sulfonamide Schiff base ligands, for example, exhibit photoluminescence, which could be a property shared by the target compound due to the presence of aromatic systems and potential for excited-state interactions . The solubility and crystallization behavior could be similar to that of the disordered ethanol monosolvates of N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides, which form centrosymmetric four-molecule aggregates . The antiprotozoal activity of benzimidazole derivatives also suggests potential biological activity for the target compound, which could be explored in further studies .
properties
IUPAC Name |
N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-20-9-5-6-12-22(20)27(32)28-15-16-30-18-25(23-13-7-8-14-24(23)30)33-19-26(31)29-17-21-10-3-2-4-11-21/h2-14,18H,15-17,19H2,1H3,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSUIMNYTCJAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

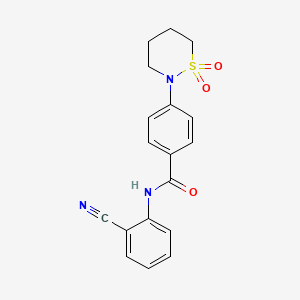
![2-[3-(Triazol-2-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2504403.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2504405.png)
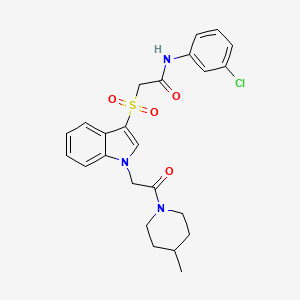
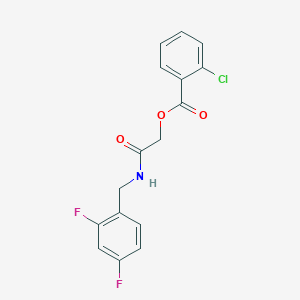
![(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2504411.png)

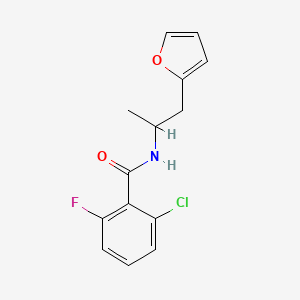
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2504414.png)

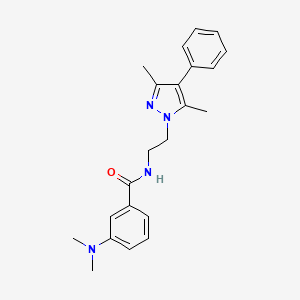
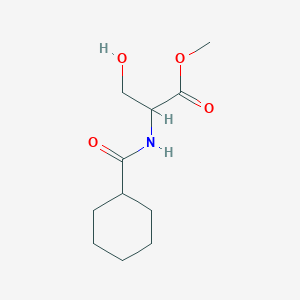
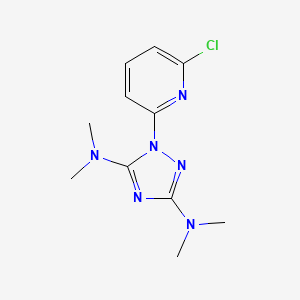
![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2504419.png)